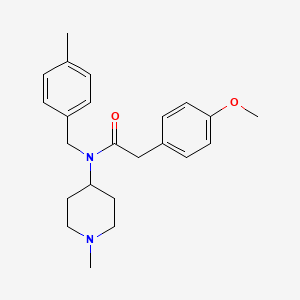










|
REACTION_CXSMILES
|
[CH3:1][OH:2].CN[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH3:12][N:13]1[CH2:18][CH2:17][C:16](=O)[CH2:15][CH2:14]1.[BH3-][C:21]#[N:22].[Na+].[C:24]([OH:27])(=O)[CH3:25]>CO.C(O)(=O)C>[CH3:1][O:2][C:6]1[CH:11]=[CH:10][C:9]([CH2:25][C:24]([N:22]([CH2:21][C:9]2[CH:10]=[CH:11][C:6]([CH3:5])=[CH:7][CH:8]=2)[CH:16]2[CH2:17][CH2:18][N:13]([CH3:12])[CH2:14][CH2:15]2)=[O:27])=[CH:8][CH:7]=1 |f:3.4,6.7|
|


|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
CNCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCC(CC1)=O
|
|
Name
|
|
|
Quantity
|
0.83 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH3-]C#N.[Na+]
|
|
Name
|
methanol acetic acid
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO.C(C)(=O)O
|


|
Type
|
CUSTOM
|
|
Details
|
under stirring until pH 5
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 5 min
|
|
Duration
|
5 min
|
|
Type
|
STIRRING
|
|
Details
|
under stirring
|
|
Type
|
CONCENTRATION
|
|
Details
|
After 20 hours the reaction was concentrated
|
|
Duration
|
20 h
|
|
Type
|
CUSTOM
|
|
Details
|
transferred to a separatory funnel
|
|
Type
|
ADDITION
|
|
Details
|
containing dichloromethane
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled water
|
|
Type
|
ADDITION
|
|
Details
|
The aqueous phase was made basic by addition of Na2CO3
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted twice with dichloromethane
|
|
Type
|
CUSTOM
|
|
Details
|
The combined organic layers were collected
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with Na2SO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
Concentration
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)CC(=O)N(C1CCN(CC1)C)CC1=CC=C(C=C1)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |